molecular formula C13H16N2O2 B1268891 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid CAS No. 2245-75-2

3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1268891
CAS No.: 2245-75-2
M. Wt: 232.28 g/mol
InChI Key: JJPBBLYMQPFDKW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound features an indole ring substituted with an aminoethyl group and two methyl groups at positions 5 and 7, along with a carboxylic acid group at position 2. Indole derivatives are widely studied due to their significant roles in various biological processes and their potential therapeutic applications .

Scientific Research Applications

3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its role in neurotransmission and its potential as a neuroprotective agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Future Directions

The study of indole derivatives is a rich field in medicinal chemistry, with many compounds showing promising biological activity. Future research could explore the biological activity of this compound, its potential uses in medicine or other fields, and methods for its efficient synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in the nervous system, modulating neurotransmitter release and activity. It may also exert antioxidant effects by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

    Tryptamine: Shares the indole structure and aminoethyl group but lacks the methyl and carboxylic acid substitutions.

    Serotonin: Similar in structure but has a hydroxyl group at position 5 and lacks the methyl groups.

    Melatonin: Contains an additional methoxy group and an acetyl group at the aminoethyl side chain.

Uniqueness: 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl groups and the carboxylic acid group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(2-aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-7-5-8(2)11-10(6-7)9(3-4-14)12(15-11)13(16)17/h5-6,15H,3-4,14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPBBLYMQPFDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345372
Record name 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245-75-2
Record name 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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